ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE
Overview
Description
ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a benzenesulfonyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with ethanol in the presence of a suitable catalyst. The resulting ethyl 2-hydroxy-5-nitrobenzoate is then subjected to a sulfonylation reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE can undergo reduction to form the corresponding amine.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-amino-5-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]ACETATE: Similar structure but with an acetate group instead of a benzoate group.
2-(2-(2-HYDROXYETHOXY)ETHOXY)ETHYL 4-METHYLBENZENESULFONATE: Contains a similar benzenesulfonyl group but with different substituents.
Uniqueness: ETHYL 2-[(4-METHYLBENZENESULFONYL)OXY]-5-NITROBENZOATE is unique due to the presence of both a nitro group and a benzenesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyloxy-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-3-23-16(18)14-10-12(17(19)20)6-9-15(14)24-25(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUORSRWZGWJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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